

An In-depth Technical Guide to Bucetin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: **Bucetin**

Cat. No.: **B10753168**

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Abstract

Bucetin, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is a synthetic compound previously utilized for its analgesic and antipyretic properties. Structurally related to phenacetin, it was introduced as a potentially safer alternative. However, concerns regarding its safety profile, specifically renal toxicity and carcinogenic potential, led to its withdrawal from the pharmaceutical market. This technical guide provides a comprehensive overview of **Bucetin's** chemical structure, physicochemical properties, pharmacological actions, metabolic pathways, and the mechanisms underlying its toxicity. Detailed experimental protocols for its synthesis and analytical quantification are also presented, alongside diagrammatic representations of key biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Bucetin is a white to off-white crystalline powder.^[1] Its core structure consists of a p-phenetidine moiety N-acylated with a 3-hydroxybutanoic acid group.

Chemical Structure and Identifiers

- IUPAC Name: N-(4-ethoxyphenyl)-3-hydroxybutanamide^[2]

- CAS Number: 1083-57-4[2]
- Molecular Formula: C₁₂H₁₇NO₃[2]
- Canonical SMILES: CCOC1=CC=C(C=C1)NC(=O)CC(C)O[2]
- InChI Key: LIAWQASKBFCRNR-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of **Bucetin** is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|--------------------------------|--|--------------|
| Molecular Weight | 223.27 g/mol | |
| Melting Point | 160 °C | |
| Water Solubility | 2.17 mg/mL | |
| logP | 1.39 | |
| pKa (Strongest Acidic) | 14.58 | |
| pKa (Strongest Basic) | -2.6 | |
| Appearance | White to off-white crystalline powder | |
| Solubility in Organic Solvents | Soluble in DMSO (≥35 mg/mL), Ethanol (6 mg/mL) | |

Pharmacology and Pharmacokinetics

Bucetin was developed as a non-narcotic analgesic and antipyretic agent. Its therapeutic effects are overshadowed by its significant toxicity, which ultimately led to its discontinuation in clinical use.

Pharmacodynamics and Mechanism of Action

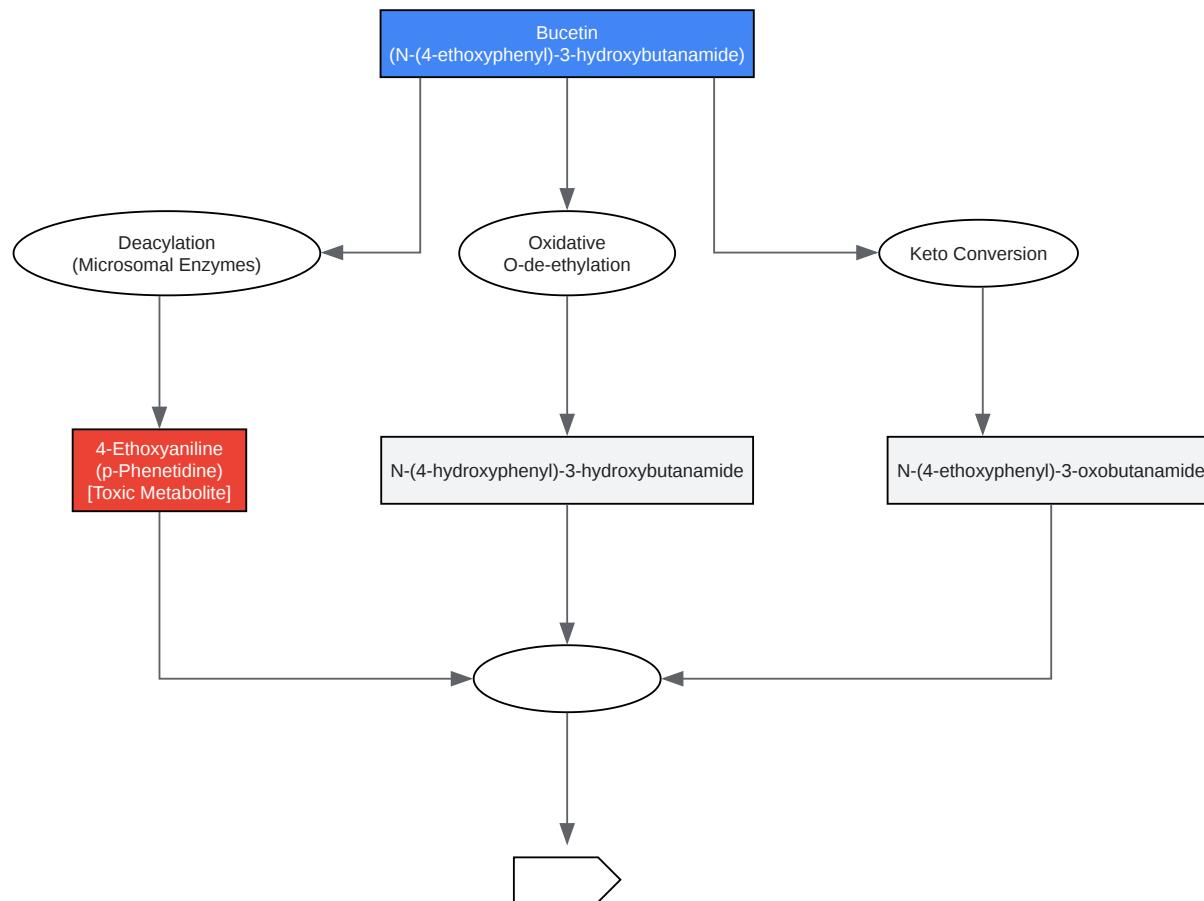
While the precise mechanism of its analgesic and antipyretic action is not extensively detailed in the available literature, it is believed to act similarly to other aniline derivatives like paracetamol and phenacetin. These compounds are thought to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, thereby reducing prostaglandin synthesis. However, the primary focus of research on **Bucetin** has been its toxicity.

Pharmacokinetics and Metabolism

The metabolism of **Bucetin** is a critical aspect of its biological activity, as it leads to the formation of toxic metabolites. The primary metabolic pathways involve:

- Deacylation: Microsomal enzymes hydrolyze the amide bond, releasing the side chain and forming 4-ethoxyaniline (p-phenetidine). This metabolite is considered a key contributor to **Bucetin**'s toxicity.
- Oxidative O-de-ethylation: The ethyl group on the phenoxy ring is removed, leading to the formation of N-(4-hydroxyphenyl)-3-hydroxybutanamide.
- Keto conversion: The hydroxyl group on the butyryl side chain can be oxidized to a ketone, forming N-(4-ethoxyphenyl)-3-oxobutanamide.
- Conjugation: The metabolites, particularly the hydroxylated forms, can undergo glucuronidation for excretion.

The metabolic fate of **Bucetin** is illustrated in the following diagram:

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Caption: Metabolic pathways of **Bucetin**.

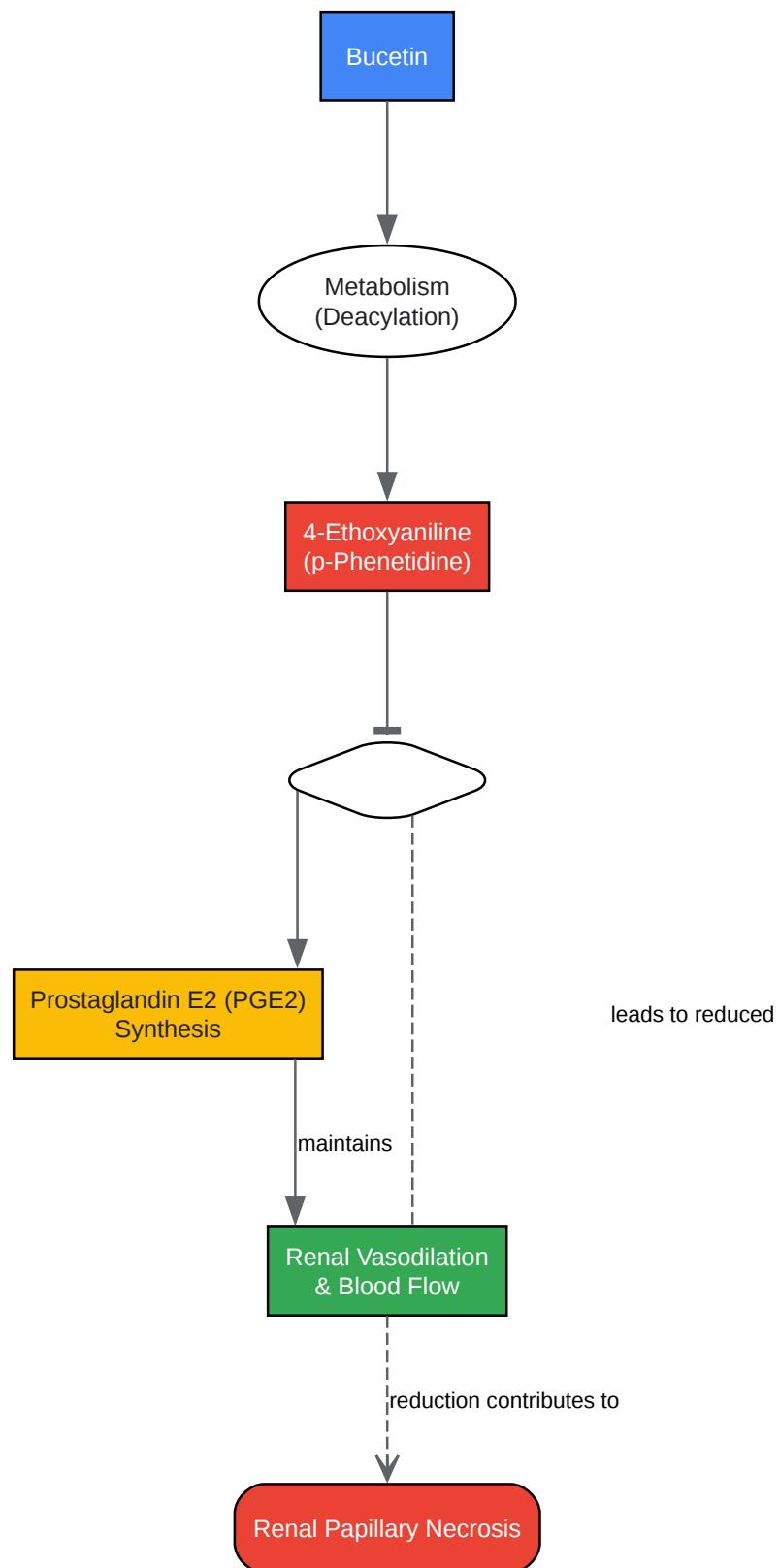
Toxicity Profile

The clinical use of **Bucetin** was terminated due to its significant adverse effects, primarily renal toxicity and a risk of carcinogenesis.

Nephrotoxicity

The renal toxicity of **Bucetin** is attributed to its metabolite, 4-ethoxyaniline (p-phenetidine). This metabolite is believed to inhibit the synthesis of prostaglandin E2 (PGE2), a crucial molecule for maintaining renal blood flow and function. The inhibition of PGE2 synthesis can lead to renal papillary necrosis.

The proposed signaling pathway for **Bucetin**-induced nephrotoxicity is depicted below:



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Caption: Proposed pathway of **Bucetin**-induced nephrotoxicity.

Carcinogenicity

Bucetin shares a structural similarity with phenacetin, a compound classified as a human carcinogen. The carcinogenic potential of **Bucetin** is also linked to its metabolite, p-phenetidine. While the precise mechanism is not fully elucidated for **Bucetin** itself, the carcinogenicity of phenacetin is thought to involve the metabolic activation of p-phenetidine to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.

Experimental Protocols

Synthesis of Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide)

The synthesis of **Bucetin** can be achieved through the amidation of p-phenetidine with 3-hydroxybutanoic acid or its activated derivative. A common approach involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Materials:

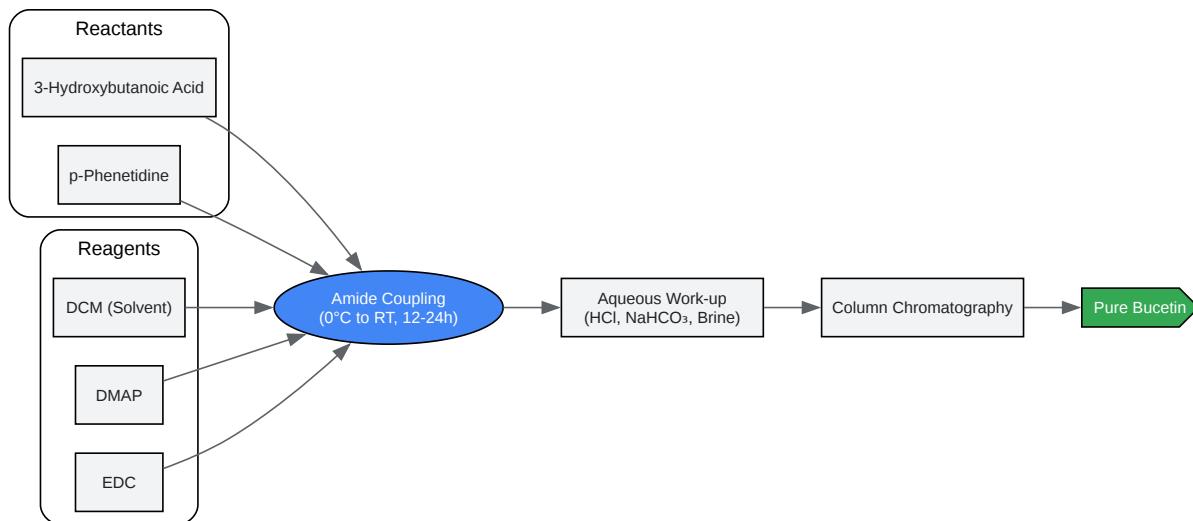
- p-Phenetidine (4-ethoxyaniline)
- 3-Hydroxybutanoic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve p-phenetidine (1.0 eq) and 3-hydroxybutanoic acid (1.1 eq) in anhydrous dichloromethane (DCM).
- Addition of Coupling Agents: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure N-(4-ethoxyphenyl)-3-hydroxybutanamide.

The workflow for the synthesis is outlined in the diagram below:

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Caption: Workflow for the synthesis of **Bucetin**.

Quantification of Bucetin in Plasma by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for pharmacokinetic studies of **Bucetin**. The following protocol is adapted from methods used for similar small molecules.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis spectrophotometry of a standard solution of **Bucetin** (typically around 245 nm for similar structures).
- Injection Volume: 20 μ L.
- Column Temperature: 30 °C.

Sample Preparation (Plasma):

- Protein Precipitation: To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile containing an appropriate internal standard.
- Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μ L of the mobile phase.
- Injection: Inject 20 μ L of the reconstituted sample into the HPLC system.

Method Validation:

The method should be validated according to ICH guidelines for bioanalytical method validation, including assessments of:

- Specificity and Selectivity
- Linearity and Range
- Accuracy and Precision (Intra- and Inter-day)
- Limit of Detection (LOD) and Limit of Quantification (LOQ)
- Recovery

- Stability (Freeze-thaw, short-term, long-term)

Conclusion

Bucetin serves as an important case study in drug development, highlighting the critical need for thorough toxicological evaluation of new chemical entities, even those structurally similar to existing drugs. While its analgesic and antipyretic properties were of therapeutic interest, its severe adverse effects, driven by the formation of the toxic metabolite 4-ethoxyaniline, rendered it unsuitable for clinical use. The information compiled in this guide, from its fundamental chemical properties to detailed experimental protocols and toxicity pathways, provides a comprehensive resource for researchers. Understanding the structure-toxicity relationship of **Bucetin** and its metabolites can inform the design of safer analgesic compounds and contribute to the broader knowledge base of drug metabolism and toxicology.

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References

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